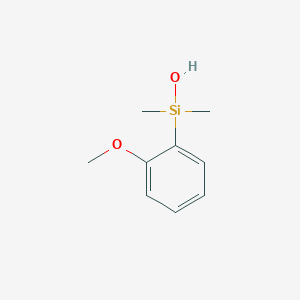

Dimethyl(2-methoxyphenyl)silanol

Description

Significance of Silanols within Organosilicon Chemistry

Silanols (R₃SiOH), the silicon analogues of alcohols, are fundamental building blocks and key intermediates in organosilicon chemistry. evitachem.comsoci.org Their importance stems from the polar Si-O-H bond, which imparts characteristic reactivity and physical properties. Silanols are more acidic than their carbon-based counterparts, a feature that enhances their nucleophilicity and role in various chemical transformations. acs.org They are central to the industrial production of silicones and serve as versatile reagents in organic synthesis and materials science. evitachem.comacs.org

Overview of Arylsilanol Research Trajectories

Arylsilanols, which feature one or more aryl groups directly attached to the silicon atom, represent a significant subclass of silanols. Research in this area has evolved from fundamental studies of their synthesis and reactivity to their application in diverse fields. Early research focused on understanding their condensation behavior to form siloxanes. More recently, arylsilanols have been investigated for their potential in catalysis, as precursors to advanced materials, and in medicinal chemistry. acs.orgresearchgate.net Their utility in cross-coupling reactions, acting as stable and less toxic alternatives to other organometallic reagents, has been a particularly active area of investigation.

Unique Electronic and Steric Environment of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group in Dimethyl(2-methoxyphenyl)silanol creates a unique chemical environment around the silicon atom, influencing its reactivity and properties. This is due to a combination of electronic and steric effects.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) at the ortho position exerts two opposing electronic effects:

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the aromatic ring through the sigma bond.

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, donating electron density.

Steric Effects: The presence of the methoxy group at the ortho position introduces significant steric bulk in the vicinity of the reactive silanol (B1196071) group. This steric hindrance can modulate the accessibility of the silicon atom to incoming reagents, thereby influencing the rates and outcomes of chemical reactions. For instance, it can hinder the self-condensation of the silanol, leading to increased stability compared to less hindered arylsilanols.

Historical Context of Silanol Synthesis and Reactivity Paradigms

The history of silanols dates back to 1871, with the first synthesis of triethylsilanol (B1199358) by Albert Ladenburg. Early work in the field established the fundamental reactivity of silanols, most notably their propensity to undergo acid- or base-catalyzed self-condensation to form siloxane (Si-O-Si) bonds. This reactivity is a cornerstone of silicone polymer chemistry.

The primary methods for synthesizing silanols were established early on and remain widely used today:

Hydrolysis of Halosilanes: The reaction of a chlorosilane with water is a common and direct route to silanols.

Hydrolysis of Alkoxysilanes: Silyl (B83357) ethers can also be hydrolyzed to yield silanols, often under milder conditions than halosilanes.

Oxidation of Hydrosilanes: The oxidation of a Si-H bond provides another pathway to the Si-OH group.

These foundational synthesis and reactivity paradigms have been expanded upon over the decades, with modern research focusing on developing more controlled, selective, and environmentally benign methods for silanol preparation and utilization.

Current Research Landscape for Organosilicon Compounds Featuring Aromatic and Ether Functionalities

Contemporary research into organosilicon compounds that feature both aromatic rings and ether functionalities is driven by the pursuit of new materials with tailored properties and novel reagents for organic synthesis. The presence of an ether linkage can introduce conformational flexibility and potential for intramolecular coordination to the silicon center, influencing the compound's reactivity and supramolecular chemistry.

Recent studies in this area include the development of:

Novel Polymers and Materials: Organosilicon compounds with aromatic ether moieties are being explored as precursors for high-performance polymers with enhanced thermal stability and specific optical or electronic properties. electronicsandbooks.com

Advanced Catalysts: The unique steric and electronic environment provided by these ligands is being harnessed in the design of new catalysts for a variety of organic transformations.

Biologically Active Molecules: The incorporation of silicon and ether functionalities into complex organic scaffolds is a strategy being investigated in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. acs.org

The synthesis of these complex molecules often relies on modern synthetic techniques, including metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies. electronicsandbooks.com

Physicochemical and Spectroscopic Properties

Below are the known and predicted physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 609353-74-4 | evitachem.com |

| Molecular Formula | C₉H₁₄O₂Si | evitachem.com |

| Molecular Weight | 182.29 g/mol | evitachem.com |

| Appearance | Colorless liquid (predicted) | evitachem.com |

| Boiling Point | ~130-150 °C (predicted) | evitachem.com |

| Density | ~1.0 g/cm³ (predicted) | evitachem.com |

Predicted Spectroscopic Data

| Spectrum | Predicted Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | ~7.6-6.8 ppm | Aromatic protons |

| ~3.8 ppm | Methoxy (-OCH₃) protons | |

| ~2.0-1.5 ppm | Silanol (-OH) proton | |

| ~0.3 ppm | Dimethylsilyl (-Si(CH₃)₂) protons | |

| ¹³C NMR | ~160-110 ppm | Aromatic carbons |

| ~55 ppm | Methoxy (-OCH₃) carbon | |

| ~0 ppm | Dimethylsilyl (-Si(CH₃)₂) carbons | |

| IR | ~3300 cm⁻¹ (broad) | O-H stretch (hydrogen-bonded) |

| ~2960 cm⁻¹ | C-H stretch (aliphatic) | |

| ~1590, 1490 cm⁻¹ | C=C stretch (aromatic) | |

| ~1240 cm⁻¹ | Si-C stretch | |

| ~870 cm⁻¹ | Si-O stretch |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxy-(2-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIGWPEPIIGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Si](C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700898 | |

| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609353-74-4 | |

| Record name | (2-Methoxyphenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Dimethyl 2 Methoxyphenyl Silanol

Hydrolytic Routes from Precursor Silanes

The synthesis of Dimethyl(2-methoxyphenyl)silanol can be effectively achieved through the hydrolysis of suitable silane (B1218182) precursors. evitachem.com This long-standing method relies on the reaction of chlorosilanes or alkoxysilanes with water to produce the target silanol (B1196071). evitachem.com

Controlled Hydrolysis of Dimethyl(2-methoxyphenyl)chlorosilane

The most direct hydrolytic pathway to this compound involves the controlled reaction of Dimethyl(2-methoxyphenyl)chlorosilane with water. In this reaction, the chlorine atoms attached to the silicon are displaced by hydroxyl (OH) groups, yielding the desired silanol and hydrogen chloride as a byproduct. doubtnut.com The fundamental transformation is a nucleophilic substitution at the silicon center.

The process begins with the precursor Dimethyl(2-methoxyphenyl)chlorosilane, which is exposed to water. The highly reactive Si-Cl bond is susceptible to cleavage by water, leading to the formation of a Si-OH bond. While the hydrolysis of difunctional silanes like dimethyldichlorosilane can lead to polymerization, the monofunctional nature of the chlorosilane in this context allows for the isolation of the monomeric silanol product, provided the conditions are carefully managed. doubtnut.comyoutube.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound via hydrolysis is highly dependent on the optimization of reaction conditions to maximize yield and prevent the formation of unwanted byproducts, primarily the corresponding disiloxane (B77578), which arises from the self-condensation of two silanol molecules. nih.govcmu.edu Key parameters that require careful control include temperature, solvent, pH, and the stoichiometry of water.

Systematic optimization, often guided by Design of Experiment (DoE) principles, can identify the ideal balance of these factors. nih.govresearchgate.net For instance, using a stoichiometric equivalence of water can help generate anhydrous hydrogen chloride directly, streamlining the process. google.com The choice of solvent is also critical; it must solubilize the starting silane while facilitating the reaction with the aqueous phase. The use of a biphasic system or a co-solvent like toluene (B28343) is common. nih.gov Low temperatures are often preferred to slow the rate of the competing condensation reaction.

Table 1: Optimization Parameters for Hydrolytic Synthesis

| Parameter | Objective | Rationale | Potential Outcome |

| Temperature | Minimize Condensation | The condensation of silanol to disiloxane is often accelerated at higher temperatures. | Lower temperatures (e.g., 0-25 °C) can improve the selectivity for the silanol product. nih.gov |

| Water Stoichiometry | Prevent Excess Water | Using a precise stoichiometric amount of water can reduce side reactions and simplify product workup. google.com | Enhanced yield of silanol and reduced formation of polymeric byproducts. |

| Solvent System | Ensure Reactant Mixing | A suitable solvent (e.g., toluene, ether) ensures the organochlorosilane can interact with water. | A homogenous or well-agitated biphasic system leads to a more controlled and complete reaction. nih.gov |

| pH Control | Avoid Acid/Base Catalysis | Both acidic and basic conditions can catalyze the condensation of silanols to form disiloxanes. organic-chemistry.org | Maintaining near-neutral conditions is crucial for isolating the silanol and achieving high purity. |

| Reaction Time | Achieve Full Conversion | The reaction must proceed long enough for the hydrolysis to complete. | Optimized reaction time prevents incomplete conversion while minimizing time for side reactions to occur. nih.gov |

Oxidative Approaches for Silanol Formation

Oxidative methods provide a powerful and increasingly popular alternative to hydrolysis for synthesizing silanols. These strategies involve the direct oxidation of a Si-H bond to a Si-OH group and are often lauded for their high selectivity and milder reaction conditions.

Direct Oxidation of Dimethyl(2-methoxyphenyl)silane

The direct oxidation of Dimethyl(2-methoxyphenyl)silane represents one of the most straightforward methods to access the corresponding silanol. rsc.org This transformation focuses on the conversion of the hydrosilane (Si-H) functionality into a silanol (Si-OH) group. This approach avoids the generation of corrosive byproducts like HCl, which is a drawback of hydrolytic routes using chlorosilanes. The challenge lies in finding efficient and selective oxidizing agents or catalytic systems that activate the Si-H bond without affecting other functional groups within the molecule.

Metal-Catalyzed Oxidation Strategies

A variety of transition metals have been shown to effectively catalyze the oxidation of organosilanes to silanols with high efficiency and selectivity. acs.org These methods often utilize water as the oxygen source, making them atom-economical. organic-chemistry.org

Notable catalytic systems include:

Iridium Catalysis : An iridium complex, [IrCl(C₈H₁₂)₂], has proven to be a highly efficient catalyst for the hydrolytic oxidation of organosilanes. organic-chemistry.orgacs.orgnih.gov The reaction proceeds under mild and neutral conditions, often at room temperature, to produce silanols in excellent yields with high selectivity against the formation of disiloxanes. organic-chemistry.orgacs.org

Ruthenium Catalysis : The complex [RuCl₂(p-cymene)]₂ is also an effective catalyst for the hydrolytic oxidation of silanes, providing a wide range of organosilanols with high selectivity and yield. organic-chemistry.org

Rhenium Catalysis : Methyltrioxorhenium (MTO) used in conjunction with the urea-hydrogen peroxide adduct (UHP) is a valuable system for the selective oxidation of silanes. cmu.edu This method is noted for its ability to completely avoid the formation of the disiloxane byproduct. cmu.edu

Manganese Catalysis : The first manganese-catalyzed oxidation of organosilanes was achieved using H₂O₂ as the oxidant under neutral conditions, tolerating a variety of functional groups. researchgate.net

Table 2: Comparison of Metal-Catalyzed Oxidation Strategies

| Metal Catalyst | Oxidant | Typical Conditions | Yield | Selectivity | Reference |

| [IrCl(C₈H₁₂)₂] | H₂O | CH₃CN, 25-80 °C | Good to Excellent | Excellent | organic-chemistry.orgacs.org |

| [RuCl₂(p-cymene)]₂ | H₂O | CH₃CN, 25 °C | Excellent | High | organic-chemistry.org |

| Methyltrioxorhenium (MTO) | Urea-H₂O₂ (UHP) | Not specified | Good to Excellent | Excellent (no disiloxane) | cmu.edu |

| Mn(ClO₄)₂ · 6H₂O | H₂O₂ | Not specified | 80-98% | High | researchgate.net |

| Cu-Co Double-Atom | H₂O | Not specified | Up to 98% | Up to 99% | researchgate.net |

Visible Light-Mediated Organoboron-Catalyzed Oxidation

In recent years, photoredox catalysis has emerged as a green and sustainable strategy for chemical synthesis. mdpi.com A novel, metal-free approach utilizes a four-coordinated organoboron compound, aminoquinoline diarylboron (AQDAB), as a photocatalyst for the oxidation of silanes to silanols. mdpi.comnih.gov This method proceeds at room temperature under an oxygen atmosphere upon irradiation with visible light. mdpi.com It represents a green protocol that avoids the use of metals and harsh oxidants. mdpi.com

The development of photo-induced oxidation has also seen the use of other photocatalysts, such as eosin (B541160) Y and Rose Bengal, which operate under visible light with atmospheric oxygen as the terminal oxidant. mdpi.comresearchgate.net These methods are celebrated for their operational simplicity, cost-effectiveness, and efficiency, offering a scalable and environmentally friendly alternative to traditional synthetic routes. researchgate.net

Reductive and Other Transformative Synthetic Pathways

Transformative synthetic strategies provide alternative routes to silanols that bypass traditional hydrolysis of chlorosilanes. These pathways often involve the reduction of functionalized silicon centers to generate the desired silanol group.

A notable reductive pathway for the synthesis of silanols is the hydrogenation of silyl (B83357) formates. Silyl formates can be synthesized from the corresponding hydrosilanes and carbon dioxide (CO₂), representing a method for CO₂ utilization. rsc.orgosti.gov The subsequent hydrogenation of the silyl formate (B1220265) yields the silanol and methanol. rsc.orgresearchgate.net

Research has demonstrated the successful hydrogenation of various dimethyl(aryl)silyl formates using a ruthenium catalyst. rsc.org For instance, the hydrogenation of dimethyl(2-methylphenyl)silyl formate to dimethyl(2-methylphenyl)silanol proceeds with high yield. rsc.org This method is applicable to a range of substituted phenylsilanols, showcasing its versatility. The reaction typically involves heating the silyl formate in a solvent like tetrahydrofuran (B95107) (THF) under hydrogen pressure in the presence of a suitable catalyst. rsc.org

Table 1: Hydrogenation of Dimethyl(aryl)silyl Formates to Corresponding Silanols

| Aryl Group | Product Silanol | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2-methylphenyl | Dimethyl(2-methylphenyl)silanol | 82 | 1 mol% catalyst, THF, 150 °C, 10 bar H₂ | rsc.org |

| 4-methoxyphenyl | Dimethyl(4-methoxyphenyl)silanol | 76 | 1 mol% catalyst, THF, 150 °C, 80 bar H₂ | rsc.org |

| 4-methylphenyl | Dimethyl(4-methylphenyl)silanol | 75 | 1 mol% catalyst, THF, 150 °C, 80 bar H₂ | rsc.org |

| 4-(trifluoromethyl)phenyl | Dimethyl(4-trifluoromethylphenyl)silanol | 68 | 1 mol% catalyst, THF, 150 °C, 10 bar H₂ | rsc.org |

The use of Grignard reagents is a cornerstone of silicon-carbon bond formation and provides a classic and versatile route to organosilanes, which can then be hydrolyzed to silanols. gelest.com The synthesis of this compound via this pathway involves two main steps: the formation of the Grignard reagent and its reaction with a suitable dimethylsilane (B7800572) precursor, followed by hydrolysis.

First, the specific Grignard reagent, 2-methoxyphenylmagnesium bromide, is prepared from 2-bromoanisole (B166433) and magnesium turnings in a suitable ether solvent, such as tetrahydrofuran (THF). orgsyn.org

In the second step, this Grignard reagent is reacted with a dimethylsilane containing two leaving groups, such as dimethyldichlorosilane or dimethyldialkoxysilanes. The organomagnesium compound undergoes nucleophilic substitution at the silicon center, displacing one of the leaving groups to form a new silicon-carbon bond. For example, the reaction with dimethyldichlorosilane would yield dimethyl(2-methoxyphenyl)chlorosilane. The resulting intermediate is then hydrolyzed, often by treatment with water or an aqueous acidic solution, to replace the remaining chloro or alkoxy group with a hydroxyl group, affording the final this compound product. gelest.comevitachem.com This method's adaptability allows for the creation of a wide array of substituted silanols by simply changing the Grignard reagent or the silicon electrophile. gelest.com

Stereoselective Synthesis of Chiral Silanol Analogues

While this compound itself is achiral, the principles of its synthesis can be extended to create chiral silanol analogues. Stereoselective synthesis is crucial for applications in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. rsc.orgrsc.org There is significant interest in chiral silanols as ligands because the silanol (Si-OH) group offers unique coordination modes compared to traditional carbon-based alcohols. rsc.orgchemrxiv.org

The synthesis of chiral silanols often begins with a chiral starting material. A general and effective strategy involves the use of a chiral scaffold which directs the stereochemical environment around the silicon atom. rsc.org For instance, a synthetic sequence can start with the formation of a chiral imidazoline (B1206853) from an amino acid derivative. rsc.org This is followed by an ortho-lithiation directed by a group on the chiral scaffold, and the subsequent reaction with a chlorosilane (such as dimethylchlorosilane) introduces the silicon moiety. The final step is a hydrolysis reaction, often using a catalyst like palladium on carbon (Pd/C) with water, to convert the Si-H or other Si-X bond into the desired Si-OH group, yielding an enantioenriched chiral silanol. rsc.orgrsc.org This modular approach allows for the synthesis of various chiral silanol ligands by modifying the starting amino acid or the chlorosilane used. rsc.orgescholarship.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comwikipedia.org In the context of synthesizing this compound, several strategies align with these goals.

A key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials from the starting materials into the final product. sigmaaldrich.comwikipedia.org The hydrogenation of silyl formates, which are themselves derived from hydrosilanes and CO₂, is an example of a greener pathway. rsc.orgdntb.gov.ua This route utilizes CO₂ as a C1 feedstock, converting a greenhouse gas into a valuable chemical intermediate. rsc.org

Another principle is the use of catalysis over stoichiometric reagents. sigmaaldrich.comnih.gov The hydrogenation of silyl formates relies on a catalyst, which is used in small amounts and can potentially be recycled, reducing waste. rsc.org This contrasts with classical methods that may require stoichiometric amounts of reagents that are consumed in the reaction.

Furthermore, green chemistry encourages the reduction of unnecessary derivatization, such as the use of protecting groups, to minimize the number of synthetic steps and the associated waste generation. sigmaaldrich.com Direct synthetic methods that accomplish the transformation in fewer steps are generally preferred. The direct hydrogenation of a silyl formate to a silanol is a more streamlined process compared to a multi-step Grignard synthesis that may involve protection-deprotection sequences for other functional groups in the molecule. rsc.orglibretexts.org

Finally, moving away from traditional syntheses that use chlorosilanes helps to avoid the production of corrosive and hazardous byproducts like hydrogen chloride (HCl). mdpi.com The development of chlorine-free synthetic routes, such as those involving alkoxysilanes or the direct hydrogenation pathway, contributes to inherently safer chemistry, another core tenet of green chemistry. sigmaaldrich.commdpi.comdntb.gov.ua

Mechanistic Investigations of Dimethyl 2 Methoxyphenyl Silanol Reactivity

Cross-Coupling Reactions Involving Dimethyl(2-methoxyphenyl)silanol and its Silanolate

This compound is a type of organosilanol, a class of organosilicon compounds that have emerged as effective nucleophiles in palladium-catalyzed cross-coupling reactions, commonly known as Hiyama couplings. sigmaaldrich.com These reactions are a valuable tool for forming carbon-carbon bonds. wikipedia.orgyoutube.com Organosilanols like this compound offer several advantages, including low toxicity and high stability, making them a practical alternative to other organometallic reagents such as those based on tin (Stille coupling) or boron (Suzuki coupling). sigmaaldrich.comacs.org

The reactivity of this compound in these coupling reactions is centered around the silicon-carbon bond. However, this bond is relatively stable and requires activation to facilitate the key transmetalation step in the catalytic cycle. youtube.com This activation can be achieved under various conditions, including the use of fluoride (B91410) ions or bases, which allows for the coupling of the organic group from the silanol (B1196071) to an organic electrophile. sigmaaldrich.comorganic-chemistry.org

The Hiyama coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide. organic-chemistry.org The mechanism follows a general catalytic cycle for cross-coupling reactions, which includes oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com

Catalytic Cycle of Hiyama Coupling:

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst reacts with the organic electrophile (R'-X), inserting itself into the carbon-halogen bond and forming a palladium(II) complex. wikipedia.org |

| Transmetalation | The organic group from the activated organosilanol is transferred to the palladium(II) complex, displacing the halide. youtube.comyoutube.com |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com |

Palladium complexes are the most common catalysts for Hiyama couplings due to their high efficiency and tolerance of various functional groups. arkat-usa.org The choice of palladium catalyst and ligands can significantly influence the reaction's outcome. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and complexes with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or dppf are frequently used. arkat-usa.org The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the catalytic cycle. In some cases, a copper co-catalyst can be used to facilitate the reaction with milder activating agents. wikipedia.org

The transmetalation step, where the organic group is transferred from silicon to palladium, is a critical part of the Hiyama coupling. For organosilanols like this compound, there has been a long-held belief that the formation of a five-coordinate silicate (B1173343) (a hypervalent silicon species) is a necessary precursor for this step. acs.org This is typically achieved by using a fluoride activator.

However, research has shown an alternative pathway that does not require the formation of a pentacoordinate siliconate. acs.org In this "fluoride-free" pathway, the organosilanol reacts with a base to form a silanolate. This silanolate can then react with the palladium complex to form a palladium silanolate intermediate (Si-O-Pd linkage). acs.org The formation of this intermediate has been supported by experimental evidence, including its isolation and characterization. acs.org This finding indicates a mechanistic duality, where transmetalation can proceed through either a fluoride-activated hypervalent silicate or a base-generated palladium silanolate intermediate.

Activating agents are crucial for the success of Hiyama couplings involving organosilanols. organic-chemistry.org They are required to polarize and weaken the silicon-carbon bond, making the organic group more readily available for transfer to the palladium catalyst. youtube.com

Fluoride ions: Sources like tetrabutylammonium (B224687) fluoride (TBAF) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) are potent activators. wikipedia.orgyoutube.com The high affinity of fluoride for silicon leads to the formation of a highly reactive pentacoordinate silicate, which readily undergoes transmetalation. acs.org However, the high basicity of fluoride can be a limitation, as it can be incompatible with base-sensitive functional groups. wikipedia.org

Bases: The use of bases like sodium hydroxide (B78521) (NaOH), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) provides a milder, fluoride-free activation method. wikipedia.orgorganic-chemistry.org The base deprotonates the silanol to form a more nucleophilic silanolate, which can then participate in the transmetalation step. sigmaaldrich.com This approach is particularly advantageous when the substrates contain fluoride-sensitive groups, such as silyl (B83357) ethers. sigmaaldrich.com The effectiveness of the base can be influenced by factors like the solvent and the level of hydration. organic-chemistry.org

This compound and its corresponding silanolate can be coupled with a wide range of organic electrophiles. The most common electrophiles are aryl and alkenyl halides, particularly iodides and bromides, which generally give good to excellent yields. wikipedia.orgorganic-chemistry.org The reaction is also applicable to other electrophiles like aryl triflates and even some alkyl halides. wikipedia.org The versatility of the Hiyama coupling allows for the synthesis of a diverse array of organic structures, including biaryls and styrenes. sigmaaldrich.com

Examples of Coupling Partners:

| Organosilanol Derivative | Electrophile | Catalyst System | Product Type |

| Aryl(dimethyl)silanol | Aryl iodide/bromide | Pd(OAc)₂ / Base | Biaryl organic-chemistry.org |

| Alkenyl(dimethyl)silanol | Aryl halide | Pd catalyst / Fluoride | Styrene derivative sigmaaldrich.com |

| Alkenyl(dimethyl)silanol | Alkenyl halide | Pd catalyst / Fluoride | Diene derivative sigmaaldrich.com |

The Hiyama coupling generally proceeds with high regio- and stereoselectivity.

Regioselectivity: In the coupling of unsymmetrical organosilanes, the reaction typically occurs at the carbon atom directly bonded to the silicon. However, instances of cine-substitution, where the incoming group attaches to a different carbon of the original silicon-bound group, have been observed. epa.gov The electronic properties of the substituents on the coupling partners can influence the ratio of ipso- (normal) to cine-substitution products. For example, in the coupling of certain alkenyl(fluoro)silanes with aryl iodides, electron-withdrawing groups on the aryl iodide favor ipso-substitution, while electron-donating groups favor cine-substitution. epa.gov This has been attributed to the formation of a β-cationic organosilicate-palladium intermediate during transmetalation. epa.govdocumentsdelivered.com

Stereoselectivity: When using alkenylsilanols, the stereochemistry of the double bond is typically retained throughout the reaction. This means that a (Z)-alkenylsilanol will yield a (Z)-alkene product, and a (E)-alkenylsilanol will result in an (E)-alkene product. This stereospecificity is a valuable feature for the synthesis of complex molecules with defined geometries. gelest.com

Palladium-Catalyzed Hiyama Coupling Dynamics

Condensation and Polymerization Behavior

The reactivity of this compound is fundamentally characterized by the tendency of its silanol (Si-OH) group to undergo condensation reactions. This process involves the formation of a stable siloxane bond (Si-O-Si) and is the principal route to higher molecular weight structures, including oligomers and polymers. The reaction is a dehydration, where two silanol moieties combine to yield a siloxane linkage and a molecule of water.

The primary pathway for the conversion of this compound into larger structures is through polycondensation. This step-growth polymerization process involves the sequential reaction of silanol functional groups. The condensation can proceed via two main routes: the self-condensation of the monomer or its reaction with growing oligomer chains.

The fundamental reaction is the dehydration condensation between two silanol groups to form a disiloxane (B77578). mdpi.com This process can continue, extending the chain to form linear oligo- and polysiloxanes. researchgate.net Mechanistically, the reaction can be envisioned as a concerted process where the proton of one silanol group is transferred to a neighboring silanol. researchgate.net This proton transfer facilitates the formation of a siloxy group (≡SiO⁻), which then attacks the adjacent silicon atom, leading to the formation of the Si-O-Si bond and the elimination of a water molecule. researchgate.net

While linear polymers are a common outcome, intramolecular condensation can also occur, particularly under specific conditions, leading to the formation of cyclic siloxanes. The balance between linear polymerization and cyclization is a critical aspect of controlling the final product structure. In more complex systems, silanol-functionalized precursors can be used as building blocks to construct well-defined, three-dimensional cage-type oligosiloxanes. mdpi.com

Control over the condensation process is crucial to achieve desired polymer properties and to minimize the formation of unwanted byproducts, such as volatile cyclic siloxanes. A variety of catalytic systems have been investigated to steer the reaction towards high molecular weight polymers. While strong Brønsted acids and bases are effective, they often promote backbiting reactions that lead to cyclics. nih.gov

A more advanced approach involves the use of homoconjugated acid catalysts. nih.gov These catalysts are formed by creating a complex between an acid and its corresponding salt or a base, for example, a 2:1 mixture of a carboxylic acid and a guanidinium (B1211019) base. nih.gov These systems have been shown to be highly active for silanol polycondensation while generating significantly lower levels of cyclic byproducts like octamethylcyclotetrasiloxane (B44751) (D₄). nih.gov Homoconjugated trifluoroacetic acid (TFA) complexes with tetramethylguanidinium (TMG) or tetrabutylphosphonium (B1682233) have proven to be particularly privileged catalysts, capable of producing high-molecular-weight siloxanes. nih.gov The proposed mechanism involves the activation of silanol monomers by the homoconjugated species, facilitating both electrophilic and nucleophilic pathways for condensation. nih.gov

Table 1: Performance of Various Homoconjugate Catalysts in Silanol Polycondensation This table illustrates the effectiveness of different catalyst compositions in the polycondensation of α,ω-disilanols, a model system analogous to the condensation of this compound.

| Entry | Cation | Acid | Mₙ (kDa) | D₄ (ppm) |

| 1 | TMG | TFA | >60 | <100 |

| 2 | TBA | TFA | >60 | >100 |

Data sourced from studies on homoconjugated catalysts. nih.gov Mₙ refers to the number-average molecular weight. D₄ is octamethylcyclotetrasiloxane.

The rate of condensation and the structure of the resulting products are profoundly influenced by reaction conditions, most notably pH (the presence of acid or base catalysts) and solvent. acs.orgunm.edu The polymerization of silanols occurs via bimolecular displacement reactions that can be catalyzed by either acids or bases. unm.edu

Under acidic conditions , the reaction is initiated by the protonation of the oxygen atom of a silanol's hydroxyl group. unm.edu This step makes the silicon atom more electrophilic and transforms the hydroxyl into a better leaving group (water). A neutral silanol molecule from the bulk then acts as a nucleophile, attacking the protonated species to form the siloxane bond. unm.edu

Under basic conditions , the mechanism is reversed. A hydroxyl anion or another base deprotonates a silanol, creating a highly nucleophilic silanolate anion (Si-O⁻). unm.edu This potent nucleophile then attacks the silicon atom of a neutral silanol molecule, displacing a hydroxide ion and forming the Si-O-Si linkage. unm.edu

The choice of catalyst and pH not only affects the reaction rate but also the final architecture of the polymer. For instance, conditions where the reverse reaction (hydrolysis of siloxane bonds) is suppressed tend to favor the formation of linear, network-like polymers rather than discrete colloidal particles. unm.edu

Nucleophilic and Electrophilic Activation of the Silanol Moiety

The Si-OH group in this compound is amphoteric, meaning it can act as both a nucleophile and an electrophile, depending on the chemical environment. This dual reactivity is central to its condensation chemistry.

The reactivity of the silanol group is readily modulated by interactions with Lewis acids and bases. The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a Lewis basic site. It can coordinate to Lewis acids, which enhances the electrophilicity of the attached silicon atom and makes the hydroxyl group a better leaving group for nucleophilic attack.

Conversely, the hydrogen atom of the silanol is acidic and can be abstracted by a base. Brønsted or Lewis bases facilitate the deprotonation of the silanol to form a silanolate anion (R₃Si-O⁻). unm.edu This anion is a much stronger nucleophile than the neutral silanol and readily participates in condensation reactions. unm.edu Therefore, the activation of the silanol moiety can be precisely controlled: Lewis acids activate it for nucleophilic attack, while Lewis bases transform it into a potent nucleophile itself.

The condensation reaction at the silicon center is generally understood to proceed via a bimolecular nucleophilic substitution (Sₙ2) type mechanism. unm.edu In this process, a nucleophile attacks the tetracoordinate silicon atom, leading to a transient, hypervalent pentacoordinate silicon intermediate or transition state.

Acid-Catalyzed Pathway : The attacking nucleophile is a neutral silanol molecule, and the leaving group is water (formed from the protonated hydroxyl group). unm.edu

Base-Catalyzed Pathway : The attacking nucleophile is the highly reactive silanolate anion, and the leaving group is a hydroxide ion. unm.edu

The stability of the pentacoordinate transition state, and thus the rate of the reaction, is influenced by the electronic properties of the substituents on the silicon atom. Electron-withdrawing groups can stabilize the negatively charged transition state formed under basic conditions, while electron-donating groups can stabilize the positively charged transition state under acidic conditions. unm.edu The 2-methoxyphenyl group on this compound influences the reaction through a combination of its steric bulk and electronic effects, thereby affecting the rate and selectivity of the Sₙ2-type condensation process.

Role as a Directing Group in C-H Bond Activation and Functionalization

The this compound moiety, and the broader class of arylsilanols, serve as effective directing groups in transition-metal-catalyzed C-H bond activation and functionalization reactions. This strategy leverages the Lewis basic oxygen atom of the silanol group to coordinate to a metal center, typically palladium(II), positioning the catalyst in close proximity to a specific C-H bond on the aromatic ring, thereby enabling regioselective functionalization. nih.govnih.gov This directed approach overcomes the challenge of selectively activating one out of many C-H bonds in a complex molecule. nih.gov

The primary mechanism involves the formation of a key intermediate known as a palladacycle. The reaction is initiated by the coordination of the silanol's hydroxyl group to a Pd(II) catalyst. This brings the palladium atom into the vicinity of the ortho C-H bond of the phenyl ring. Subsequently, the C-H bond is cleaved through a process that is often described as a concerted metalation-deprotonation (CMD) pathway. acs.orgchemrxiv.orgacs.org In the CMD mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a basic ligand (like acetate) which accepts the proton. acs.orgacs.org This results in a stable five- or six-membered cyclometalated palladium intermediate, locking in the regiochemistry for the subsequent functionalization step. nih.gov

Once the palladacycle is formed, it can participate in a variety of bond-forming reactions. Two prominent examples are C-H oxygenation and olefination:

C-H Oxygenation: In the presence of an oxidant, such as PhI(OAc)₂, the aryl-palladium bond can be functionalized to introduce an oxygen-containing group. nih.gov This process typically involves oxidation of the Pd(II) center to Pd(IV), followed by reductive elimination to form the C-O bond and regenerate a Pd(II) species. This method has been successfully used to convert phenols into catechols via a silanol-directed acetoxylation, followed by cyclization and desilylation.

C-H Olefination: The palladacycle can react with an alkene (olefin) in an oxidative Heck-type reaction. nih.gov This involves the insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to form the alkenylated arene product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst for the next cycle. nih.gov

A significant advantage of using the silanol directing group is its "traceless" or "modifiable" nature. nih.govnih.gov After directing the C-H functionalization, the silanol group can be easily removed under mild conditions (e.g., using a fluoride source like TBAF) to yield the final, functionalized product without the directing group. Alternatively, it can be converted into other useful functionalities, leveraging the versatility of organosilicon chemistry. nih.gov

The following table summarizes representative conditions for silanol-directed C-H functionalization reactions:

| Reaction Type | Substrate | Catalyst | Oxidant/Reagent | Solvent | Temp (°C) | Yield (%) | Ref |

| Olefination | Benzyl-diisopropylsilanol | Pd(OAc)₂ | BQ, Ag₂CO₃ | Dioxane | 100 | 81 | nih.gov |

| Olefination | Phenyl-di-tert-butylsilanol | Pd(OAc)₂ | BQ, K₂CO₃ | Toluene (B28343)/AcOH | 100 | 88 | nih.gov |

| Oxygenation | Benzyl-diisopropylsilanol | Pd(OAc)₂ | PhI(OAc)₂ | DCE | 100 | 72 | nih.gov |

Table 1: Examples of Palladium-Catalyzed Silanol-Directed C-H Functionalization. BQ = Benzoquinone, DCE = 1,2-Dichloroethane, AcOH = Acetic Acid.

Computational Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions, including those involving this compound. These studies provide detailed, atomistic insights into reaction pathways, the structures of transient intermediates, and the electronic factors that govern reactivity and selectivity. tandfonline.comrsc.org

Density Functional Theory (DFT) Analysis of Transition States and Intermediates

Density Functional Theory (DFT) calculations are widely used to map the potential energy surface of a reaction. researchgate.netaip.org This involves calculating the Gibbs free energies of reactants, intermediates, transition states, and products. A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis. rsc.org The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), which determines the rate of a reaction. tandfonline.comacs.org

For silanol-directed C-H activation, DFT studies focus on several key steps:

Ligand Exchange and Coordination: The initial binding of the silanol to the palladium catalyst.

C-H Activation: This is often the rate-determining step. DFT is used to distinguish between different possible mechanisms, such as oxidative addition, electrophilic substitution, or the commonly favored Concerted Metalation-Deprotonation (CMD). acs.orgacs.org Calculations can model the geometry of the CMD transition state, which typically involves a six-membered ring where the palladium is bound to the silanol oxygen, an ortho-carbon, and the acetate ligand is abstracting the hydrogen. acs.org

Functionalization: The subsequent steps, like alkene insertion or oxidative addition of other reagents.

Reductive Elimination/Product Release: The final step that forms the product and regenerates the catalyst.

By comparing the calculated activation energy barriers for all possible pathways, researchers can identify the most likely reaction mechanism. For instance, DFT calculations on related systems have shown that the CMD pathway for C-H activation often has a significantly lower energy barrier than alternative routes, supporting its prevalence. rsc.orgacs.org

The following table presents hypothetical, yet representative, data that could be obtained from a DFT analysis of a silanol-directed C-H activation, illustrating how energy barriers are used to determine the rate-limiting step.

| Step | Intermediate/Transition State | Description | Calculated ΔG‡ (kcal/mol) |

| 1 | TS1 | Coordination of Silanol | 5.2 |

| 2 | TS2 | Concerted Metalation-Deprotonation (CMD) | 22.5 |

| 3 | TS3 | Alkene Insertion | 14.8 |

| 4 | TS4 | β-Hydride Elimination | 8.1 |

| 5 | TS5 | Reductive Elimination | 11.3 |

Table 2: Illustrative DFT-Calculated Free Energy Barriers for the Steps in a Catalytic Cycle. In this hypothetical example, the high barrier for TS2 indicates that the C-H activation via CMD is the rate-determining step.

Elucidation of Electron Transfer and Orbital Interactions

Beyond energetics, computational methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of bonding and electronic interactions. researchgate.netresearchgate.netyoutube.com NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized, intuitive "Lewis-like" structure of chemical bonds and lone pairs. researchgate.net

This analysis is crucial for understanding how the this compound directing group functions. Key insights from NBO analysis include:

Donor-Acceptor Interactions: The analysis quantifies the interaction between filled (donor) and empty (acceptor) orbitals. A critical interaction in C-H activation is the donation of electron density from the lone pair of the silanol's oxygen atom (a Lewis base donor) into an empty d-orbital of the palladium catalyst (a Lewis acid acceptor). This coordination is the first step in forming the palladacycle. rsc.org

Hyperconjugation: NBO can reveal stabilizing hyperconjugative interactions. For example, during the C-H cleavage step, electron density from the targeted C-H sigma (σ) bond can be donated into an empty orbital on the palladium center. Simultaneously, electron density from a filled d-orbital on palladium can back-donate into the antibonding sigma-star (σ*) orbital of the C-H bond. This push-pull electronic effect weakens the C-H bond, lowering the activation energy for its cleavage.

Atomic Charges: NBO provides a robust calculation of the charge distribution on each atom (Natural Population Analysis). researchgate.net This helps to understand the electrophilic/nucleophilic character of different sites. For instance, it can show how coordination to the palladium center increases the acidity of the ortho-hydrogen, making it more susceptible to abstraction by the basic ligand in a CMD mechanism. rsc.org

By examining these orbital interactions, chemists gain a fundamental understanding of why a particular directing group is effective and how its electronic properties can be tuned to improve the catalytic reaction. rsc.org

Applications of Dimethyl 2 Methoxyphenyl Silanol in Contemporary Chemical Synthesis and Materials Science

Precursor in Organic Synthesis for Complex Molecular Architectures

The strategic placement of the silanol (B1196071) functionality makes Dimethyl(2-methoxyphenyl)silanol a versatile precursor for creating sophisticated molecular structures. Its applications range from a fundamental building block for other silicon-containing molecules to a key reagent in powerful carbon-carbon bond-forming reactions.

This compound serves as a foundational starting material for a variety of more complex organosilicon compounds. The reactive silanol group can be readily converted into other functionalities, allowing for the tailored synthesis of molecules with specific properties. One of the most fundamental transformations is the condensation reaction, where two silanol molecules react to form a disiloxane (B77578), eliminating a molecule of water. evitachem.com This process is the basis for creating short-chain siloxanes and can be extended to produce larger oligomeric and polymeric structures.

Furthermore, the silanol can act as a nucleophile or be converted into a leaving group, enabling the introduction of diverse organic moieties onto the silicon atom. This adaptability makes it a key intermediate in the synthesis of functional materials where the silicon center imparts unique characteristics such as thermal stability, hydrophobicity, and low toxicity. organic-chemistry.org

In the realm of complex molecule synthesis, particularly for natural products, palladium-catalyzed cross-coupling reactions are indispensable tools. Organosilanols, including aryl-substituted variants like this compound, have emerged as highly effective nucleophilic partners in Hiyama and Hiyama-Denmark couplings. organic-chemistry.orgorganic-chemistry.org These reactions form carbon-carbon bonds by coupling an organosilane with an organic halide or pseudohalide. organic-chemistry.org

Aryl(dimethyl)silanols are particularly advantageous due to their stability, low toxicity, and ease of preparation. nih.gov Research has demonstrated that electron-rich arylsilanols, such as the closely related analog (4-methoxyphenyl)dimethylsilanol, readily couple with a variety of aryl iodides and bromides to produce biaryl compounds in high yields. organic-chemistry.orgsigmaaldrich.com The activation of the silanol, typically with a base like cesium carbonate or a fluoride (B91410) source, is crucial for the transmetalation step in the catalytic cycle. organic-chemistry.orgorganic-chemistry.orgnih.gov

The ability to perform these couplings under specific conditions allows for their integration into sequential or tandem reaction sequences, a powerful strategy in modern organic synthesis. rsc.orguni-mainz.de For instance, a molecule containing two different silyl (B83357) groups can be made to react selectively at one site, leaving the other intact for a subsequent, different coupling reaction. This orthogonal reactivity is key to efficiently building the complex carbon skeletons found in many natural products. While direct examples involving this compound in a completed natural product synthesis are not prominent in the literature, the well-established reactivity of analogous arylsilanols provides a strong precedent for its potential in this demanding field. nih.gov

Interactive Data Table: Palladium-Catalyzed Cross-Coupling of Arylsilanols

| Silanol Reagent | Coupling Partner | Catalyst/Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Aryl(dimethyl)silanols | Aryl Iodides/Bromides | Pd Catalyst / Cs₂CO₃ | Dioxane / Toluene (B28343) | Effective for electron-rich arylsilanols, yielding biaryls. | organic-chemistry.org |

| (4-Methoxyphenyl)dimethylsilanol | Aryl Halides | Pd Catalyst / Cs₂CO₃ | Not Specified | Serves as a starting material for biaryl compounds. | sigmaaldrich.com |

| Dimethylphenylsilanol | Enaminones (C-H activation) | Pd(OAc)₂ / CuF₂ | tBuOH/AcOH | Demonstrates direct C-H arylation capability. | nih.govumn.edu |

| Aryltriethoxysilanes | Immobilized Aryl Halides | Pd Catalyst / TBAF | Not Specified | Applicable to solid-phase synthesis of biaryls. | nih.gov |

Contributions to Advanced Materials Chemistry

The unique properties of this compound, particularly the reactivity of its silanol group, make it a valuable component in the design of advanced materials. Its incorporation into polymers and networks can enhance thermal stability, modify surface properties, and introduce specific functionalities.

The condensation of silanols is a primary route to siloxane (silicone) polymers, materials known for their high thermal stability, flexibility, and biocompatibility. evitachem.comorganic-chemistry.org this compound can undergo self-condensation or co-condensation with other silanols or alkoxysilanes to form polysiloxanes. evitachem.com The presence of the 2-methoxyphenyl group along the polymer backbone introduces rigidity and can significantly alter the material's properties, such as its refractive index and thermal characteristics, compared to standard polydimethylsiloxane (B3030410) (PDMS).

The synthesis of phenyl-containing polysiloxanes is often achieved through the reaction of monomers like diphenyldimethoxysilane and methyltrimethoxysilane. rsc.org By analogy, this compound can be used as a monomer or a chain-terminating agent to control the molecular weight and functionality of the resulting polymer. Silanol-terminated polymers are key intermediates in the formulation of room-temperature-vulcanizable (RTV) silicones. gelest.com

The silanol group is an effective handle for cross-linking polymer chains, transforming linear or branched polymers into robust three-dimensional networks. organic-chemistry.org This cross-linking process is fundamental to the curing of silicone elastomers. In these systems, silanol-terminated polymer chains are reacted with a multifunctional cross-linking agent, often a silane (B1218182) with multiple reactive groups like alkoxides. gelest.comgoogle.com

This compound can be incorporated into a polymer backbone or used as a reactive additive that can participate in the cross-linking chemistry. The condensation reaction between its silanol group and other silanol or alkoxy groups on adjacent polymer chains creates stable siloxane bridges (Si-O-Si). This process increases the material's molecular weight, viscosity, and ultimately leads to the formation of a solid, elastic network. americanelements.com The degree of cross-linking can be controlled to tune the final mechanical properties of the material, from soft gels to hard resins.

Beyond covalent polymerization, the silanol group is a powerful tool for directing the non-covalent self-assembly of molecules into highly ordered supramolecular structures. nih.govuniv-rennes.fr The Si-OH group is a strong hydrogen bond donor and acceptor, enabling it to form predictable and stable interactions with itself or with other H-bonding molecules. evitachem.com

Catalytic Applications of this compound and its Derivatives

The unique structural features of this compound, combining a reactive silanol group, a sterically influential dimethylsilyl moiety, and an electronically significant ortho-methoxyphenyl group, position it and its derivatives as intriguing candidates for various catalytic applications. These range from their direct participation in organic transformations to their role as ligands in transition metal-catalyzed reactions.

Participation in Organic Transformations as a Catalyst or Co-catalyst

While this compound is frequently employed as a nucleophilic partner in cross-coupling reactions, its direct role as a primary catalyst or co-catalyst is an area of growing interest. Silanols, in general, can exhibit catalytic activity through several mechanisms, including acting as Brønsted acids or as hydrogen bond donors.

The silanol group (Si-OH) possesses an acidic proton and can therefore function as a Brønsted acid catalyst . The acidity of the silanol can be tuned by the electronic nature of the substituents on the silicon atom. In the case of this compound, the electron-donating nature of the dimethyl and methoxyphenyl groups would render it a relatively mild Brønsted acid. This mild acidity can be advantageous in promoting reactions that are sensitive to stronger acids. For instance, homoconjugated acids derived from silanols have been shown to be effective catalysts for silanol polycondensation. nih.gov

Furthermore, the silanol moiety is an excellent hydrogen bond donor . nih.gov This property allows it to activate electrophiles by forming hydrogen bonds, thereby facilitating nucleophilic attack. This mode of catalysis is particularly relevant in organocatalysis, where the activation of substrates through non-covalent interactions is a key principle. Research on triarylsilanols has demonstrated their capability to catalyze the direct amidation of carboxylic acids, where the silanol is proposed to activate the carboxylic acid via hydrogen bonding. nih.gov Although direct studies on this compound in this context are limited, its structural similarity suggests potential for similar catalytic behavior.

The steric hindrance provided by the dimethyl and ortho-methoxyphenyl groups can also play a crucial role in controlling the selectivity of catalytic reactions. researchgate.net In some instances, sterically hindered silanols have been shown to influence the regioselectivity of reactions. nih.gov

It is important to note that while the potential for this compound and its derivatives to act as catalysts is significant, much of the current literature describes their role as reagents, particularly in palladium-catalyzed cross-coupling reactions where they serve as sources of the 2-methoxyphenyl group. evitachem.com

Ligand Design for Transition Metal Catalysis Involving the 2-Methoxyphenyl Group

The design of ligands is a cornerstone of transition metal catalysis, as the ligand sphere around the metal center dictates its reactivity, selectivity, and stability. This compound and its derivatives offer several features that make them attractive candidates for ligand design.

The ortho-methoxy group on the phenyl ring can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This directing ability arises from the coordination of the oxygen atom to the metal center, which brings the metal into close proximity to the ortho-C-H bond of the aromatic ring, facilitating its activation. This principle has been widely exploited in organic synthesis to achieve regioselective functionalization of aromatic compounds. While not directly a ligand in the traditional sense, the directing group capability of the 2-methoxyphenyl moiety is a key aspect of its influence in catalysis.

Furthermore, the silanol group itself can coordinate to a metal center, or upon deprotonation, the resulting silanolate can form a strong bond with the metal. This makes arylsilanols versatile precursors for the synthesis of transition metal silyl complexes . wikipedia.org These complexes are key intermediates in a variety of catalytic processes, including hydrosilylation reactions. The electronic and steric properties of the aryl group, in this case, the 2-methoxyphenyl group, can significantly influence the properties and catalytic activity of the resulting metal complex. researchgate.net

The combination of the coordinating silanolate and the directing ortho-methoxy group could lead to the formation of bidentate or even pincer-type ligands . Such multidentate ligands are highly sought after in catalysis as they can form stable complexes with transition metals and provide a well-defined coordination environment, which is crucial for achieving high selectivity in catalytic reactions. The design of chiral silanol ligands has been shown to be effective in enantioselective catalysis, highlighting the potential for developing asymmetric catalysts based on derivatives of this compound. nih.gov

| Ligand Feature | Potential Catalytic Role | Relevant Research Context |

| ortho-Methoxy Group | Directing group for C-H functionalization | Enables regioselective modification of the aromatic ring. |

| Silanol/Silanolate Group | Anchoring point for metal coordination | Forms stable transition metal silyl complexes. wikipedia.org |

| Combined Moieties | Potential for bidentate/pincer ligand formation | Offers enhanced stability and control over the catalytic center. researchgate.net |

| Chiral Derivatives | Basis for asymmetric catalysts | Enables the synthesis of enantiomerically enriched products. nih.gov |

Contributions to Organic Electronic Materials (if applicable to analogous compounds in relevant research)

While specific research detailing the application of this compound in organic electronic materials is not widely available, the broader class of organosilicon compounds, including silanols and their derivatives, has demonstrated significant potential in this field. These materials are being explored for use in organic light-emitting diodes (OLEDs) ossila.comuniss.itresearchgate.netrsc.org, organic solar cells (OSCs) spie.orgnih.govresearchgate.netyoutube.com, and organic field-effect transistors (OFETs).

Silanols can be used to modify the surface of substrates, such as semiconductor wafers, to control the growth and orientation of organic semiconductor films. A patent describes the use of silanol-containing organic-inorganic hybrid coatings for high-resolution patterning on semiconductor substrates. google.com This suggests a potential role for compounds like this compound in the fabrication of organic electronic devices.

In the context of OLEDs, organosilicon materials can be used as host materials, charge-transporting materials, or emissive materials. The wide bandgap and high triplet energy of some silicon-containing molecules make them suitable as host materials for phosphorescent emitters.

For organic solar cells, organosilicon compounds are being investigated for use as donor or acceptor materials, as well as interfacial layers. The ability to tune the electronic properties of organosilicon materials through the modification of organic substituents is a key advantage in designing materials with optimal energy levels for efficient charge separation and transport. The development of novel hole-transporting materials is a critical area of research for improving the efficiency and stability of perovskite solar cells, and organic molecules are at the forefront of these efforts. bohrium.comnih.gov

Research Perspectives and Future Directions in Dimethyl 2 Methoxyphenyl Silanol Chemistry

Exploration of Novel Synthetic Routes and Functionalization Strategies

The primary route for synthesizing Dimethyl(2-methoxyphenyl)silanol involves the hydrolysis of its corresponding chloro- or alkoxysilane precursor, such as dimethyl(2-methoxyphenyl)chlorosilane. evitachem.com This well-established method is reliable but offers limited scope for molecular diversity in a single step. Future research is anticipated to focus on more sophisticated and efficient synthetic methodologies.

Novel Synthetic Approaches:

Catalytic C-H Silylation: Direct, transition-metal-catalyzed C-H silylation of methoxybenzene with a suitable dimethylsilane (B7800572) source could offer a more atom-economical synthesis of the arylsilane precursor. Subsequent oxidation would then yield the target silanol (B1196071).

Photochemical Methods: The use of visible light-mediated reactions presents a sustainable approach to silanol synthesis, potentially allowing for milder reaction conditions and unique selectivities. evitachem.com

Grignard and Organolithium Reagents: The reaction of Grignard or organolithium reagents derived from 2-bromoanisole (B166433) with dimethyldialkoxysilanes provides an alternative pathway to the arylsilane precursor. organic-chemistry.orgorganic-chemistry.org

Functionalization Strategies:

Beyond the synthesis of the parent molecule, the functionalization of the this compound scaffold is a key area for future exploration. This could involve modifications at several positions:

Aromatic Ring Functionalization: Introducing additional substituents onto the phenyl ring would allow for fine-tuning of the electronic and steric properties of the silanol. This could be achieved through electrophilic aromatic substitution or by using pre-functionalized starting materials.

Silicon-bound Methyl Group Modification: While more challenging, the selective functionalization of the methyl groups could open up possibilities for creating novel multidentate ligands or building blocks.

Hydroxyl Group Derivatization: The reactive silanol group can be converted into a wide range of other functionalities, such as siloxides, silyl (B83357) ethers, and silyl esters, serving as a handle for further molecular elaboration or for anchoring the molecule to surfaces.

A comparison of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Hydrolysis of Precursors | High yield, well-established | Limited scope for direct functionalization |

| Catalytic C-H Silylation | Atom-economical, direct | Catalyst development, regioselectivity control |

| Photochemical Synthesis | Sustainable, mild conditions | Quantum yields, scalability |

| Grignard/Organolithium Routes | Versatile for precursor synthesis | Functional group tolerance, harsh reagents |

Development of Advanced Catalytic Systems Incorporating this compound Moieties

Arylsilanols and their derivatives have emerged as powerful tools in catalysis, acting as catalysts themselves or as ligands for transition metals. The unique properties of the this compound moiety, particularly the potential for chelation involving the methoxy (B1213986) group's oxygen atom, make it an attractive candidate for the development of novel catalytic systems.

Future research in this area could focus on:

Asymmetric Catalysis: The development of chiral variants of this compound, for instance, by introducing chirality on the silicon atom or on the organic substituents, could lead to new catalysts for asymmetric transformations. youtube.comyoutube.com This is a highly sought-after goal in organic synthesis, particularly for the production of pharmaceuticals. youtube.com

Cross-Coupling Reactions: Arylsilanols are known to participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, to form biaryl compounds. nih.govsigmaaldrich.com Research into the catalytic activity of this compound in such reactions, potentially with enhanced reactivity or selectivity due to the methoxy group, is a promising avenue.

Lewis Acid Catalysis: The electron-withdrawing nature of the silanol group can render the silicon atom Lewis acidic, enabling it to catalyze a range of organic reactions. The 2-methoxy group could modulate this acidity and influence the catalytic performance.

Organocatalysis: Triarylsilanols have been shown to be effective catalysts for direct amidation reactions. Investigating the potential of this compound and its derivatives as organocatalysts is a logical next step.

Expansion of Applications in Smart Materials and Nanotechnology

The incorporation of silanol functionalities is a well-established strategy for modifying the surfaces of materials like silica (B1680970) and for creating novel nanomaterials. newcastle.edu.auresearchgate.net The specific structure of this compound offers unique possibilities for the design of advanced materials.

Smart Materials:

Stimuli-Responsive Polymers: "Smart" or stimuli-responsive materials can change their properties in response to external triggers like pH, temperature, or light. nih.govmdpi.com this compound could be incorporated into polymer chains or grafted onto surfaces to create materials that respond to specific stimuli. For example, the methoxy group could interact with metal ions, leading to a response upon their addition or removal.

Self-Healing Materials: The reversible nature of the hydrogen bonding in silanols and the potential for condensation-hydrolysis reactions of siloxane bonds could be exploited in the design of self-healing polymers and coatings.

Nanotechnology:

Surface Modification of Nanoparticles: Silane (B1218182) coupling agents are crucial in nanotechnology for modifying the surface of nanoparticles to improve their dispersion and compatibility with other materials. nih.gov this compound could be used to functionalize nanoparticles, imparting specific properties such as hydrophobicity or a defined chemical reactivity.

Nanostructured Materials: The self-assembly of molecules containing silanol groups can be used to create ordered nanostructures. ijnc.irnih.gov The defined geometry and potential for intermolecular interactions of this compound could be harnessed to build novel, well-defined nanostructured materials.

In-depth Mechanistic Studies Utilizing Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and applications. While general mechanisms for silanol reactions are known, the specific influence of the 2-methoxyphenyl group warrants detailed investigation.

Future mechanistic studies could employ a combination of experimental and computational techniques:

Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide insights into reaction orders, activation parameters, and the rate-determining step.

Spectroscopic Analysis: Advanced spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates.

In-situ NMR and IR Spectroscopy: These techniques can monitor the progress of a reaction in real-time, allowing for the detection of transient species.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify intermediates and products in complex reaction mixtures.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹⁸O or ²⁹Si) can help to trace the pathways of atoms during a reaction, providing definitive mechanistic information.

A summary of advanced analytical techniques for silanol characterization is provided below.

| Analytical Technique | Information Provided | Relevance to Mechanistic Studies |

| In-situ NMR Spectroscopy | Real-time structural information of species in solution | Identification of intermediates, reaction kinetics |

| In-situ IR Spectroscopy | Real-time monitoring of functional group changes | Tracking the formation and consumption of reactive groups |

| Mass Spectrometry | Molecular weight of reaction components | Identification of intermediates and products |

| Isotope Labeling | Tracing atomic pathways | Elucidation of bond formation and cleavage steps |

Theoretical Predictions and Computational Design of Novel Silanol-Based Systems

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new systems. Density Functional Theory (DFT) is a particularly useful method for studying organosilicon compounds. researchgate.netnih.govnih.govrsc.org

Future computational research on this compound and related systems could focus on:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and the rotational barrier of the silicon-aryl bond, which are influenced by the steric bulk and potential intramolecular interactions of the methoxy group.

Reactivity Prediction: Calculating reaction energies and activation barriers for proposed synthetic routes and catalytic cycles can help to assess their feasibility and guide the optimization of reaction conditions.

Design of Novel Catalysts: Computational screening of a virtual library of this compound derivatives with different substituents could identify promising candidates for new catalysts with enhanced activity and selectivity.

Modeling of Material Properties: Simulating the interaction of this compound with surfaces or its self-assembly into larger structures can aid in the design of new materials with desired properties. For instance, molecular dynamics simulations could predict the behavior of this silanol at interfaces. mdpi.com

The synergy between theoretical predictions and experimental validation will be paramount in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal conditions for Pd-catalyzed cross-coupling reactions involving dimethyl(2-methoxyphenyl)silanol?

- Methodological Answer : Optimize using [allylPdCl]₂ (5 mol%) with ligands like dppb or Ph₃As to suppress homocoupling. Use Cs₂CO₃ in toluene at 90°C with controlled hydration (3.0 equiv H₂O per Cs₂CO₃) for improved conversion. Electron-deficient aryl iodides may require alternative conditions (e.g., NaOt-Bu, CuI) to mitigate side reactions like 2,3-bisaryl indole formation .

Q. How can silanol group density in silica-based materials influence catalytic performance?

- Experimental Design : Prepare SiO₂ with tailored silanol densities (2.3–4.5 OH nm⁻²) via hexamethyldisilazane passivation. Characterize using FTIR (950 cm⁻¹ for Si–OH) and ¹H solid-state NMR to correlate silanol clustering (dyads, nests) with acidity and reactivity. Higher silanol content enhances surface interactions with HCHO and H₂O in Pt/SiO₂ catalysts, improving room-temperature oxidation efficiency .

Q. What analytical techniques are critical for characterizing silanol clusters in zeolites?

- Methodology : Use ¹H solid-state NMR with ¹H–¹H dipolar interaction analysis to distinguish silanol dyads (δ ≈ 1.8–2.2 ppm) from larger clusters. DFT calculations (e.g., B3LYP/6-31G*) validate NMR chemical shifts and predict thermodynamic stability of silanol condensation products (e.g., 3-membered Si–O–Si rings) .

Advanced Research Questions

Q. How to reconcile contradictory yields in cross-coupling reactions with electron-deficient aryl halides?

- Data Contradiction Analysis : Dimethyl(4-trifluorotolyl)silanol reacts poorly with 4-bromoanisole (54% yield), while electron-rich substrates perform better. Proposed solutions:

- Isolation Strategy : Pre-isolate silanolates to minimize hydrolysis.

- Ligand Screening : Test AsPh₃ or bulky phosphines to stabilize Pd intermediates.

- Substrate Scope Limitation : Prioritize aryl iodides over bromides for higher reactivity .

Q. What mechanisms explain the role of silanol groups in stabilizing dental adhesives under wet conditions?

- Mechanistic Insight : Silanol/hydroxyl condensation forms crosslinked networks, increasing storage modulus (G') and glass transition temperature (Tg). For example, 15–20 wt% SNM in LA solution enhances mechanical properties over 4–8 weeks via Si–O–Si bond formation .

- Experimental Validation : Monitor Tg shifts using dynamic mechanical analysis (DMA) and confirm crosslinking via FTIR (loss of Si–OH bands at 950 cm⁻¹) .

Q. How does calcination temperature affect silanol group stability in silica nanoparticles?

- Contradictory Findings : While prior studies suggest ≥500°C is needed for silanol removal, recent data show stabilization at 300°C (FTIR: Si–OH bands diminish at 300°C). Rehydroxylation in aqueous media is slow, with no significant solubility increase over 28 days. This discrepancy may arise from differences in silica porosity or defect density .

Key Research Recommendations

- Catalysis : Explore silanol-rich Pt/SiO₂ for indoor HCHO oxidation (0.2 wt% Pt loading, 4.5 OH nm⁻²) .

- Material Science : Leverage silanol condensation in zeolites (e.g., SSZ-55) for coke resistance via defect-site engineering .

- Synthetic Chemistry : Prioritize aryl iodides and pre-isolated silanolates to broaden cross-coupling substrate scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.